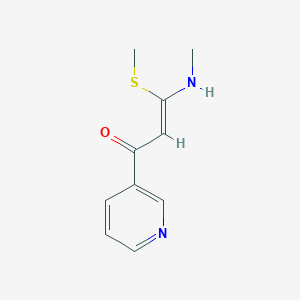
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone
Descripción general
Descripción
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone is a chemical compound with the molecular formula C₁₀H₁₂N₂O . Its unique structure makes it valuable in various scientific applications, including medicinal chemistry, drug discovery, and materials science .
Molecular Structure Analysis
The molecular structure of 3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone is characterized by its (E)-configuration . It consists of a pyridine ring , a methylamino group , and a propenone moiety . The double bond in the propenone segment contributes to its unique properties and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on the synthesis of 2-Pyridinethiones from 1,2,3-triarylpropenones by treatment with cyanothioacetamide reveals a method for obtaining pyridinethiones, which undergo further chemical transformations such as methylation and hydrolization to produce a variety of derivatives with potential applications in material science and medicinal chemistry (Paniagua et al., 2010).
Material Science and Polymer Chemistry
A study on the preparation and properties of new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages demonstrates the synthesis of polymers with outstanding solubility, thermal stability, and low refractive indexes, suggesting their utility in high-performance material applications (Shockravi et al., 2009).
Anticancer Activity
The microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including those with methylamino and methylsulfanyl groups, and their evaluation against different human cancer cell lines highlight the potential of these compounds in anticancer research (Hadiyal et al., 2020).
Catalytic and Biological Applications
The development of oligonuclear nickel(II) complexes involving asymmetric compartmental ligands that incorporate {N2O} and {N, S, O} donor sets showcases the exploration of metal-organic frameworks and catalytic systems for various chemical reactions and potential antimicrobial properties (Adams et al., 2003).
Antioxidant Agents
Research on the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as antioxidant agents underlines the importance of these compounds in addressing oxidative stress-related diseases and conditions (Vartale et al., 2016).
Propiedades
IUPAC Name |
(Z)-3-(methylamino)-3-methylsulfanyl-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-11-10(14-2)6-9(13)8-4-3-5-12-7-8/h3-7,11H,1-2H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUKDMSRBSUMC-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=CC(=O)C1=CN=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/C(=O)C1=CN=CC=C1)/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylamino-3-methylsulfanyl-1-pyridin-3-yl-propenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



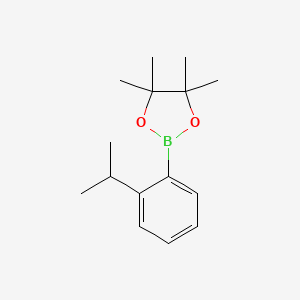
![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
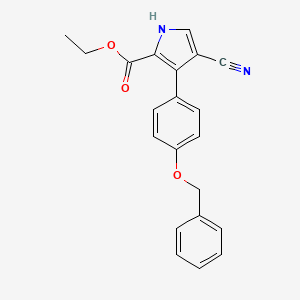
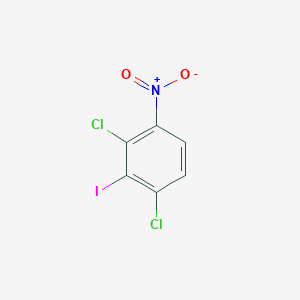
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
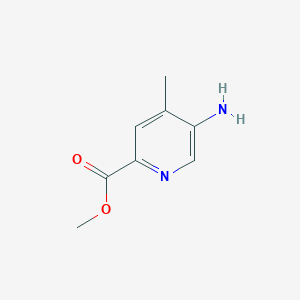
![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
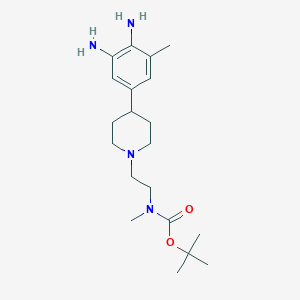
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

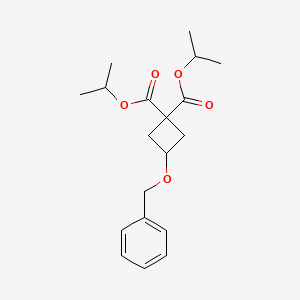
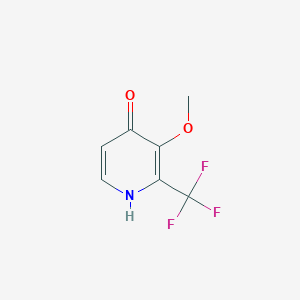
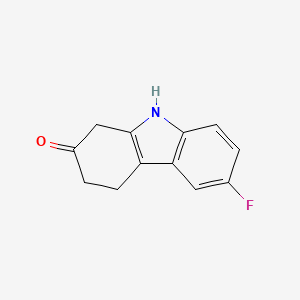
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)